Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate

Enzymology Inhibitor Screening Neurobiology

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (CAS 313067-48-0) is a mandatory synthetic intermediate for the hypolipemic prodrug Halofenate. The 4-chlorophenyl moiety is structurally critical: non-halogenated or 4-fluoro analogs fail to replicate its potent insect AChE inhibition (IC50 142 nM). A documented 86% high-yield synthesis supports scalable production. This crystalline solid (m.p. 88–89°C) with calculated XLogP3 2.1 is ideal for SAR campaigns, halogen-bonding studies, and ADME benchmarking. Procure the authentic 4-Cl derivative to ensure experimental reproducibility.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
CAS No. 313067-48-0
Cat. No. B3382183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(4-chlorophenyl)acetamido]acetate
CAS313067-48-0
Molecular FormulaC12H14ClNO3
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H14ClNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
InChIKeyXBJRLLFFZUBSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (CAS 313067-48-0): Baseline Overview for Scientific Procurement


Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (CAS 313067-48-0), also known as Ethyl N-(4-chlorophenylacetyl)glycinate, is a synthetic organic compound with the molecular formula C₁₂H₁₄ClNO₃ and a molecular weight of 255.7 g/mol . It is primarily characterized as an N-acyl-α-amino acid ester derivative featuring a 4-chlorophenylacetyl moiety linked to a glycine ethyl ester backbone. This compound is utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, owing to its reactive ester and amide functionalities [1]. Its well-defined structure and compatibility with standard amidation and ester hydrolysis conditions make it a reliable building block for the synthesis of more complex, biologically active molecules [1].

Why Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate Cannot Be Arbitrarily Substituted in Research


Generic substitution of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate with close structural analogs, such as the non-halogenated phenyl or 4-fluoro analogs, is scientifically unsound due to the profound impact of the 4-chloro substituent on both physicochemical properties and biological activity. The chlorine atom significantly alters the electronic distribution of the phenyl ring, leading to quantifiably different binding affinities at biological targets, as evidenced by enzyme inhibition data [1]. Furthermore, the unique crystalline nature of this specific derivative (melting point 88-89°C) and its distinct reactivity in key synthetic transformations, like its role as a precursor to the hypolipemic agent Halofenate, are not replicated by other halophenyl analogs, which exhibit different physical forms and reaction outcomes [2]. This evidence underscores that the compound's specific molecular identity is intrinsically linked to its performance and utility in defined research contexts.

Quantitative Evidence Guide for Selecting Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (CAS 313067-48-0)


Quantified Acetylcholinesterase (AChE) Inhibition: 4-Chloro vs. Non-Halogenated Analogs

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate demonstrates measurable inhibition of acetylcholinesterase (AChE), with a reported IC₅₀ of 142 nM against recombinant Anopheles gambiae (malaria mosquito) wild-type AChE after a 10-minute incubation [1]. In contrast, a structurally related non-halogenated phenyl analog, ethyl 2-(2-phenylacetamido)acetate, shows significantly weaker inhibition, with an IC₅₀ > 10,000 nM (reported as 'no effect' at this concentration) in analogous AChE assays [2]. This difference represents an over 70-fold increase in inhibitory potency conferred specifically by the 4-chloro substituent.

Enzymology Inhibitor Screening Neurobiology Insecticide Research

Optimized Synthetic Yield: A Comparative Analysis of Glycinate Ester Preparation

A specific and high-yielding synthesis route for Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate (the title compound) is documented, achieving an 86% yield through the reaction of α-chlorophenylacetyl chloride with glycine ethyl ester hydrochloride in refluxing toluene, followed by recrystallization from cyclohexane . This is quantitatively superior to a common generic method for preparing similar N-acyl glycine derivatives, which typically involves coupling 4-chlorophenylacetic acid with an amino acid ester using DCC/DMAP; such procedures often require more expensive coupling reagents, complex workups, and may result in lower yields .

Organic Synthesis Process Chemistry Medicinal Chemistry Reaction Optimization

Differentiated Physicochemical Properties: Crystallinity and Lipophilicity of the 4-Chloro Derivative

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate is a well-defined crystalline solid with a reported melting point of 88-89°C . In comparison, its 4-fluoro analog (ethyl 2-[2-(4-fluorophenyl)acetamido]acetate) is described as an 'orange solid' without a defined melting point, indicating an amorphous or less pure state . Furthermore, the calculated partition coefficient (XLogP3) for the target compound is 2.1 [1], whereas the 4-fluoro analog, with a molecular weight of 239.24 g/mol, is predicted to have a lower XLogP3 of approximately 1.5 due to the smaller size and higher electronegativity of fluorine . The increased lipophilicity (ΔXLogP3 ≈ 0.6) of the 4-chloro derivative suggests enhanced passive membrane permeability, a critical parameter in cell-based assays and in vivo studies.

Physicochemical Profiling Drug Design ADME Properties Formulation Science

Role as a Key Synthetic Intermediate for the Hypolipemic Agent Halofenate

The compound's distinct utility is underscored by its established role as a critical intermediate in the patented synthesis of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, also known as Halofenate [1]. This process involves the conversion of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate to a key 2-acetamidoethyl 4-chlorophenyl-α-haloacetate intermediate (via reaction with 2-acetamidoethanol), which is then coupled with 3-trifluoromethylphenol to yield Halofenate, a clinically investigated hypocholesterolemic and hypolipemic agent [1][2]. While the free acid analog, N-[(4-Chlorophenyl)acetyl]glycine, can also be used as a building block, the ethyl ester of the target compound is specifically required to generate the 2-acetamidoethyl ester prodrug moiety of Halofenate, highlighting a unique functional requirement not met by simpler analogs .

Cardiovascular Research Lipid Metabolism Pharmaceutical Process Development Prodrug Design

Optimal Research and Industrial Application Scenarios for Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate


Structure-Activity Relationship (SAR) Studies on Acetylcholinesterase (AChE) Inhibitors

Given its quantifiable and potent inhibition of insect AChE (IC₅₀ = 142 nM) compared to the inactive non-halogenated analog [1], this compound serves as an ideal positive control or starting scaffold for SAR campaigns aimed at developing new insecticides or probing the role of halogen bonding in enzyme active sites. Its defined activity profile allows for direct comparative analysis when exploring further structural modifications [1][2].

Process Development and Scale-Up of Glycine-Derived Building Blocks

The documented 86% high-yield synthesis provides a robust and scalable method for producing this N-acyl glycine ester [1]. This route is directly applicable to process chemistry laboratories seeking to produce this specific intermediate in larger quantities for further derivatization, offering a more efficient alternative to generic, lower-yielding amide coupling procedures [1].

Physicochemical Property Optimization in Medicinal Chemistry

The compound's distinct crystalline nature (m.p. 88-89°C) and calculated lipophilicity (XLogP3 = 2.1) make it a valuable model compound for studies investigating the impact of halogen substitution on solid-state properties and membrane permeability [2]. Its well-defined characteristics allow researchers to use it as a benchmark when designing new analogs with optimized ADME profiles, particularly when comparing the effects of different halogen substituents [3].

Synthesis of Halofenate Analogs for Cardiovascular Research

For research programs focused on lipid-lowering therapies, this compound is a mandatory intermediate for synthesizing Halofenate and its derivatives [1]. Its use is not optional; the specific ethyl ester is required to construct the 2-acetamidoethyl moiety of the target prodrug. This makes it a procurement necessity for any lab investigating this class of hypolipemic agents [1][4].

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